molecular formula C16H18ClNO6S2 B11933974 (S)-(+)-Clopidogrel Hydrogensulfate

(S)-(+)-Clopidogrel Hydrogensulfate

货号: B11933974
分子量: 419.9 g/mol
InChI 键: LKQGSDYWJCUZTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clopidogrel hydrogensulfate is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with cardiovascular diseases. It is commonly prescribed to reduce the risk of heart attacks and strokes, particularly in individuals with a history of myocardial infarction, acute coronary syndrome, or peripheral arterial disease . Clopidogrel hydrogensulfate works by inhibiting platelet aggregation, thereby preventing the formation of harmful clots.

准备方法

The synthesis of clopidogrel hydrogensulfate involves several steps:

    Preparation of (+)-o-chlorobenzene glycine methyl ester: This intermediate is synthesized through a series of reactions involving chlorobenzene and glycine methyl ester.

    Preparation of (+)-α-(2-thiophene ethylamino)-α-(2-chlorphenyl) methyl acetate hydrochloride: This step involves the reaction of the previously prepared intermediate with thiophene and chlorphenyl compounds.

    Preparation of (+)-clopidogrel free alkali: The intermediate is further processed to obtain clopidogrel in its free alkali form.

    Preparation of (+)-clopidogrel camphorsulfonic acid double salt: This involves the reaction of clopidogrel free alkali with camphorsulfonic acid.

    Hydrolysis and preparation of clopidogrel hydrogensulfate: The final step involves hydrolyzing the camphorsulfonic acid double salt to obtain clopidogrel hydrogensulfate.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .

化学反应分析

Clopidogrel hydrogensulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include peroxymonosulfate, sodium halide, and various solvents. The major products formed from these reactions are halogenated derivatives and N-oxide compounds .

科学研究应用

Pharmacological Properties

(S)-(+)-Clopidogrel Hydrogensulfate functions primarily as a selective P2Y12 receptor antagonist. This mechanism is vital for inhibiting adenosine diphosphate (ADP)-induced platelet aggregation, thereby reducing thrombotic events. The compound requires bioactivation to exert its antiplatelet effects, which is a critical aspect of its pharmacological profile .

Table 1: Key Pharmacological Properties of this compound

PropertyDescription
Chemical Name(S)-(+) Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate hydrogen sulfate
Mechanism of ActionSelective P2Y12 receptor antagonist
Bioactivation RequirementYes
Antiplatelet ActivityInhibits ADP-induced platelet aggregation

Clinical Applications

This compound is predominantly utilized in clinical settings to prevent cardiovascular complications such as myocardial infarction and stroke. It is often administered in conjunction with acetylsalicylic acid for enhanced antiplatelet efficacy.

Case Studies and Clinical Trials

Numerous studies have evaluated the effectiveness of this compound in various patient populations:

  • Antiplatelet Effectiveness : A study comparing this compound with clopidogrel besylate demonstrated no significant differences in antiplatelet response among patients with stable coronary artery disease. Both formulations exhibited comparable effects on platelet reactivity and inhibition rates .
  • Bioequivalence Studies : Research assessing the bioequivalence of different formulations of clopidogrel has shown that this compound maintains similar pharmacokinetic profiles to its counterparts, ensuring consistent therapeutic outcomes across different populations .
  • Safety Profiles : Adverse events associated with this compound have been reported to be minimal and comparable to alternative formulations. Common side effects include increased liver enzymes and gastrointestinal disturbances, but these are generally not severe .

Comparative Studies

A retrospective study involving 150 patients previously treated with this compound who transitioned to clopidogrel besylate highlighted the importance of monitoring platelet aggregation responses. The study found that while both treatments were effective, individual patient responses varied significantly based on genetic polymorphisms affecting drug metabolism .

Table 2: Summary of Comparative Studies on Clopidogrel Formulations

Study FocusFindings
Antiplatelet ResponseNo significant difference between formulations
Patient PopulationStable coronary artery disease
Genetic FactorsVariability in response linked to CYP2C19 polymorphisms

作用机制

Clopidogrel hydrogensulfate is a prodrug that requires activation by the cytochrome P450 enzyme system, primarily CYP2C19. Once activated, it irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP from binding and activating the glycoprotein GPIIb/IIIa complex. This inhibition prevents platelet aggregation and reduces the risk of clot formation .

生物活性

(S)-(+)-Clopidogrel hydrogensulfate, commonly known as clopidogrel, is a thienopyridine derivative primarily used as an antiplatelet medication. It is a selective and high-affinity antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Clopidogrel is metabolized in the liver to its active form through a series of enzymatic reactions primarily involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. This action is critical in preventing thrombotic events in patients with cardiovascular diseases.

  • Bioactivation : Clopidogrel requires metabolic activation to exert its antiplatelet effects. The process involves the conversion of clopidogrel to its thiol metabolite via CYP450 enzymes, which then binds to the P2Y12 receptor .

Pharmacokinetics

The pharmacokinetic profile of clopidogrel hydrogensulfate reveals important information regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : Clopidogrel is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours.
  • Bioavailability : The bioavailability of clopidogrel is approximately 50%, influenced by first-pass metabolism.
  • Half-life : The elimination half-life of the active metabolite is around 30 minutes; however, the antiplatelet effect lasts longer due to irreversible binding to platelets.

Clinical Efficacy

Clopidogrel has been extensively studied in various clinical trials, demonstrating significant efficacy in reducing cardiovascular events:

  • CURE Trial : This trial showed that clopidogrel combined with aspirin significantly reduced the risk of major cardiovascular events (myocardial infarction, stroke) compared to aspirin alone (9.3% vs. 11.4% for the composite outcome) .
  • CLARITY Trial : In patients with ST-elevation myocardial infarction (STEMI), clopidogrel treatment led to a 36% reduction in the odds of occluded infarct-related artery compared to placebo .

Safety Profile

While clopidogrel is effective in preventing thrombotic events, it is associated with certain risks:

  • Bleeding Risks : The CURE trial reported a higher incidence of major bleeding episodes in patients treated with clopidogrel (3.7%) compared to placebo (2.7%) .
  • Drug Interactions : Clopidogrel's efficacy can be affected by concurrent use of other medications that inhibit CYP2C19 or CYP3A4, leading to reduced activation and increased risk of cardiovascular events .

Comparative Studies

Recent studies have compared the biological activity and efficacy of different formulations of clopidogrel:

StudyComparisonKey Findings
Zahno et al. Clopidogrel hydrogensulfate vs. clopidogrel besylateNo significant differences in antiplatelet effects; high interindividual variability observed.
Pharmacokinetics Study Two formulations under fed and fasted conditionsBoth formulations showed bioequivalence; however, absorption rates varied based on food intake.

Case Studies

  • Case Study on Drug Interactions : A patient on clopidogrel experienced recurrent cardiovascular events due to concurrent use of omeprazole, a CYP2C19 inhibitor. Adjusting medication led to improved outcomes.
  • Hepatotoxicity Investigation : Research indicated that the reactive metabolites of clopidogrel could induce oxidative stress and apoptosis in liver cells when activated by CYP3A4 .

属性

分子式

C16H18ClNO6S2

分子量

419.9 g/mol

IUPAC 名称

methyl 2-[2-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]acetate;sulfuric acid

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)10-18-7-6-14-11(9-18)8-15(21-14)12-4-2-3-5-13(12)17;1-5(2,3)4/h2-5,8H,6-7,9-10H2,1H3;(H2,1,2,3,4)

InChI 键

LKQGSDYWJCUZTR-UHFFFAOYSA-N

规范 SMILES

COC(=O)CN1CCC2=C(C1)C=C(S2)C3=CC=CC=C3Cl.OS(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。